molecular formula C21H26BNO4 B2531564 N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester CAS No. 2377606-15-8

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester

Cat. No.: B2531564
CAS No.: 2377606-15-8
M. Wt: 367.25
InChI Key: HBXOMMUBMKHJCU-UHFFFAOYSA-N
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Description

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a versatile chemical compound used primarily in organic synthesis. It is characterized by the presence of a carbobenzoxy (Cbz) protected amine group and a pinacol ester protected boronic acid group. The molecular formula of this compound is C21H26BNO4, and it has a molecular weight of 367.25 g/mol .

Scientific Research Applications

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Mechanism of Action

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway affected by N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester. This pathway is crucial for constructing carbon-carbon bonds, a fundamental process in organic chemistry . The compound can be used to synthesize molecules with potential therapeutic applications or to create novel materials with specific properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling can be affected by the presence of other substances in the reaction mixture . .

Biochemical Analysis

Biochemical Properties

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its function in enzyme inhibition and molecular recognition . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the protected amine group allows for selective reactions without interference from other functional groups, facilitating its use in complex biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . By inhibiting specific enzymes, this compound can alter the phosphorylation state of key signaling proteins, thereby affecting downstream cellular responses. Additionally, its impact on gene expression can lead to changes in the production of proteins involved in metabolism and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, the compound can bind to specific biomolecules, altering their conformation and function. This binding can result in the activation or inhibition of signaling pathways, changes in gene expression, and modifications in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its potency and efficacy in biochemical assays and cellular studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and the levels of various metabolites within cells. For example, the compound can be metabolized by liver enzymes, leading to the formation of products that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for the compound’s ability to reach its target sites and exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and the protection of the boronic acid group with a pinacol ester. One common synthetic route includes:

Industrial Production Methods

the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow processes, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Cbz and pinacol ester protective groups, which provide stability and selectivity in various chemical reactions .

Properties

IUPAC Name

benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXOMMUBMKHJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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